molecular formula C16H14ClN3OS2 B12173954 2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide

2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide

Cat. No.: B12173954
M. Wt: 363.9 g/mol
InChI Key: QVOFPKBYIBHOSG-UHFFFAOYSA-N
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Description

2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and disease mechanisms.

    Industry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14ClN3OS2

Molecular Weight

363.9 g/mol

IUPAC Name

2-chloro-5-methyl-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H14ClN3OS2/c1-9-8-22-15(19-9)12-5-3-4-11(6-12)7-18-14(21)13-10(2)23-16(17)20-13/h3-6,8H,7H2,1-2H3,(H,18,21)

InChI Key

QVOFPKBYIBHOSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)C3=C(SC(=N3)Cl)C

Origin of Product

United States

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